2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-isopropylphenyl)acetamide

説明

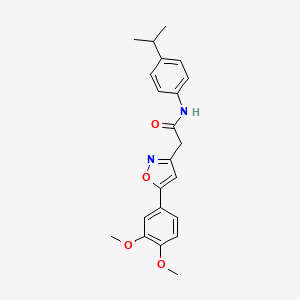

2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-N-(4-isopropylphenyl)acetamide (CAS: 952961-85-2) is a synthetic small molecule characterized by a unique structural architecture. Its core consists of an isoxazole ring substituted at the 5-position with a 3,4-dimethoxyphenyl group and at the 3-position with an acetamide moiety linked to a 4-isopropylphenyl substituent (Fig. 1).

特性

IUPAC Name |

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(4-propan-2-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-14(2)15-5-8-17(9-6-15)23-22(25)13-18-12-20(28-24-18)16-7-10-19(26-3)21(11-16)27-4/h5-12,14H,13H2,1-4H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXBSAVUKVGPSQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-isopropylphenyl)acetamide typically involves the following steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Attachment of Phenyl Groups: The 3,4-dimethoxyphenyl and 4-isopropylphenyl groups are introduced through nucleophilic substitution reactions.

Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

化学反応の分析

Types of Reactions

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-isopropylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl rings.

科学的研究の応用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

作用機序

The mechanism of action of 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-isopropylphenyl)acetamide would depend on its specific biological target. Generally, isoxazole derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA/RNA.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound is compared below with structurally related molecules, focusing on core scaffolds, substituents, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Structural Differences and Implications

Core Heterocycle: The target’s isoxazole core (a five-membered ring with O and N) contrasts with the benzothiazole (fused benzene-thiazole) in compounds and the benzamide in Rip-B (). The phenoxyacetamide in features a sulfamoyl group, which introduces hydrogen-bonding capability absent in the target .

Substituent Patterns :

- The 3,4-dimethoxyphenyl group in the target is shared with Rip-B and one benzothiazole analog (). However, Rip-B lacks the isoxazole heterocycle, instead employing a benzamide backbone .

- 4-Isopropylphenyl in the target provides steric bulk compared to the trifluoromethylbenzothiazole in compounds, which may improve metabolic stability .

Physicochemical Properties: The target’s lipophilicity is likely higher than Rip-B (due to the isopropyl group) but lower than ’s phenoxyacetamide (which has a hydrophobic methylisoxazole and sulfamoyl group) .

Research Findings and Limitations

- Synthetic Accessibility : The target’s isoxazole core is synthetically modular, allowing for derivatization at the 3- and 5-positions, as seen in . This contrasts with benzothiazoles (), which require more complex fused-ring synthesis .

- Limitations : Evidence gaps include the target’s molecular formula, exact solubility, and experimental bioactivity data. Comparisons rely on inferred properties from structural analogs.

生物活性

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-isopropylphenyl)acetamide, also known by its CAS number 953232-70-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 396.4 g/mol. The compound features an isoxazole ring substituted with a 3,4-dimethoxyphenyl group and an acetamide moiety attached to a 4-isopropylphenyl group.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 396.4 g/mol |

| CAS Number | 953232-70-7 |

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor activities. For instance, benzamide derivatives have been shown to inhibit RET kinase activity, which is crucial in various cancers. The structure-activity relationship (SAR) studies suggest that the presence of the isoxazole ring enhances the inhibitory effects on cancer cell proliferation .

Neuroprotective Effects

Preliminary investigations suggest that the compound may exhibit neuroprotective properties by inhibiting monoamine oxidase B (MAO-B). This enzyme is linked to neurodegenerative diseases such as Parkinson's disease. Compounds with similar structural features have demonstrated significant MAO-B inhibition in vitro, suggesting potential therapeutic applications .

Antimicrobial Activity

The compound's structural components may also confer antimicrobial properties. Research indicates that derivatives of isoxazole and benzamide can possess notable antimicrobial activity against various pathogens. Studies show that modifications in the side chains significantly affect their efficacy against bacteria and fungi .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound against specific cancer cell lines and microbial strains. The results indicate varying degrees of cytotoxicity and inhibition of growth, which are promising for further development as therapeutic agents.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored a series of benzamide derivatives for their RET kinase inhibitory activity. Among these compounds, those structurally similar to our target compound showed IC50 values indicating effective inhibition of cell proliferation driven by RET mutations .

Case Study 2: Neuroprotective Mechanism

Research focusing on MAO-B inhibitors highlighted that compounds featuring the isoxazole moiety could effectively reduce oxidative stress in neuronal cells. The findings suggest that this compound may offer neuroprotective effects through similar mechanisms .

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antitumor | Significant inhibition of RET kinase |

| Neuroprotective | Potential MAO-B inhibition |

| Antimicrobial | Notable activity against bacterial strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。